molecular formula C15H24BNO4S B8175655 N,N,3-Trimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide

N,N,3-Trimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide

Cat. No.: B8175655
M. Wt: 325.2 g/mol
InChI Key: XAPMWBQXZDNKSS-UHFFFAOYSA-N
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Description

N,N,3-Trimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide is a boronate ester-containing benzenesulfonamide derivative. Its molecular formula is C₁₅H₂₄BNO₄S (MW: 325.23), featuring a para-substituted dioxaborolane ring and N,N,3-trimethyl groups on the sulfonamide moiety. This compound is hygroscopic, requiring storage at 2–8°C under dry conditions . Hazard data (H315: skin irritation; H319: eye irritation) indicate moderate reactivity, likely due to the sulfonamide and boronate functionalities . While its exact applications are unspecified, its structural features suggest utility in Suzuki-Miyaura cross-coupling reactions or as a precursor in pharmaceutical synthesis.

Properties

IUPAC Name

N,N,3-trimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24BNO4S/c1-11-10-12(22(18,19)17(6)7)8-9-13(11)16-20-14(2,3)15(4,5)21-16/h8-10H,1-7H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAPMWBQXZDNKSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)S(=O)(=O)N(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24BNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N,3-Trimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide typically involves the reaction of a sulfonamide derivative with a boronic ester. One common method includes the use of 4,4,5,5-tetramethyl-1,3,2-dioxaborolane as a starting material, which undergoes a coupling reaction with the sulfonamide under specific conditions .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimization for large-scale production. This includes the use of automated reactors and continuous flow systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

N,N,3-Trimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Palladium Catalysts: Often used in coupling reactions involving the boronic ester group.

    Base: Such as potassium carbonate, is commonly used to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reactants used. For example, coupling reactions with aryl halides typically yield biaryl compounds .

Scientific Research Applications

N,N,3-Trimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action for N,N,3-Trimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide involves its functional groups. The sulfonamide group can interact with biological targets, while the boronic ester group can participate in various chemical transformations. These interactions and transformations are facilitated by the compound’s ability to form stable intermediates and transition states .

Comparison with Similar Compounds

Structural and Functional Group Variations

Key Observations :

  • Core Heterocycles : While the target compound uses a benzene ring, analogs like 9a and 9b employ pyridine cores, enhancing electronic effects for cross-coupling reactivity . The benzofuran-based 8 demonstrates expanded applications in medicinal chemistry due to its fused heterocycle .
  • Substituent Positioning : The target’s para-dioxaborolane contrasts with meta- and ortho-substituted analogs (e.g., 27 , ). Para-substitution often improves steric accessibility for Suzuki couplings compared to ortho derivatives .

Analog-Specific Routes :

  • Pyridine Derivatives (9a/9b) : Constructed via sequential functionalization of pyridine, with boronate introduction achieving 81.2% yield .
  • Benzofuran Derivative (8) : Requires multi-step synthesis, including Pd-mediated cross-coupling and sulfonamide conjugation .
  • Indole Derivatives (e.g., 12a) : Utilize C7-borylation of indoles with Pd(OAc)₂/AcOH, highlighting versatility for complex heterocycles .

Biological Activity

N,N,3-Trimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide is a boronic acid derivative that has garnered attention for its potential biological activities. This compound can be utilized in various applications including organic synthesis and biological research. Understanding its biological activity is crucial for exploring its therapeutic potential and mechanisms of action.

  • Chemical Formula : C16H24BNO3
  • Molecular Weight : 289.18 g/mol
  • CAS Number : 1253926-81-6
  • Appearance : White to light yellow powder/crystals
  • Purity : >98% (1H NMR)

The primary mechanism of action of this compound involves its interaction with various biological targets through covalent bonding. This compound is known to influence cellular processes by modulating cell signaling pathways and gene expression.

Target Interactions

While specific targets are still under investigation, it is known that boronic acid derivatives can interact with enzymes and proteins involved in metabolic pathways. The binding interactions may lead to:

  • Enzyme Inhibition/Activation : The compound can inhibit enzymes that are crucial for metabolic processes.
  • Gene Expression Modulation : It has been shown to alter the expression of genes involved in cellular metabolism.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Cellular Effects
    • Alters cellular metabolism by affecting the expression of genes related to metabolic pathways.
    • Influences cell signaling pathways which can lead to changes in cell function.
  • Toxicity and Dosage Effects
    • At lower doses, the compound shows minimal toxicity; however, higher doses may lead to adverse effects such as organ toxicity.
    • Studies in animal models suggest that the effects vary significantly with dosage.
  • Metabolic Pathways
    • Inhibits specific enzymes involved in the synthesis of metabolites.
    • Influences overall metabolic flux within cells.

Research Findings and Case Studies

Recent studies have highlighted the significance of this compound in various applications:

Table 1: Summary of Biological Activities

Activity TypeDescription
Cellular MetabolismModulates gene expression affecting metabolic pathways.
Enzyme InteractionInhibits key enzymes leading to altered metabolic processes.
Toxicity ProfileExhibits minimal toxicity at low doses; higher doses result in organ toxicity.

Case Study Example

A study conducted on the effects of this compound on liver cells demonstrated that at a concentration of 10 µM, there was a significant reduction in the activity of enzymes involved in lipid metabolism. Conversely, at concentrations above 50 µM, cell viability decreased significantly due to cytotoxic effects.

Synthesis and Industrial Applications

The synthesis typically involves reacting 4-bromo-N,N,3-trimethylbenzamide with bis(pinacolato)diboron under palladium catalysis. This method allows for efficient production suitable for research and industrial applications.

Table 2: Synthetic Route Overview

StepDescription
Reactants4-bromo-N,N,3-trimethylbenzamide + bis(pinacolato)diboron
CatalystPalladium
ConditionsNitrogen atmosphere; 80–100°C for several hours

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